molecular formula C19H19FN2O3 B2568980 N'-[(4-fluorophenyl)methyl]-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide CAS No. 2034444-02-3

N'-[(4-fluorophenyl)methyl]-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide

Cat. No.: B2568980
CAS No.: 2034444-02-3
M. Wt: 342.37
InChI Key: NKFDOWWOIUEYTM-UHFFFAOYSA-N
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Description

N’-[(4-fluorophenyl)methyl]-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide is a complex organic compound that features a fluorophenyl group and an indene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-fluorophenyl)methyl]-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indene derivative, followed by the introduction of the fluorophenyl group. The final step involves the formation of the ethanediamide linkage under controlled conditions, often using amide coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-fluorophenyl)methyl]-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the indene moiety can be oxidized to form a ketone.

    Reduction: The amide groups can be reduced to amines under specific conditions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

N’-[(4-fluorophenyl)methyl]-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-[(4-fluorophenyl)methyl]-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors, while the indene moiety can modulate biological activity. The compound may act by inhibiting enzymes or interfering with cellular pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(4-chlorophenyl)methyl]-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide
  • N’-[(4-bromophenyl)methyl]-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide

Uniqueness

N’-[(4-fluorophenyl)methyl]-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the stability and lipophilicity of the compound, potentially leading to improved pharmacokinetic profiles and biological activity compared to its chlorinated or brominated analogs.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c20-16-7-5-13(6-8-16)11-21-17(23)18(24)22-12-19(25)9-14-3-1-2-4-15(14)10-19/h1-8,25H,9-12H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFDOWWOIUEYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(CNC(=O)C(=O)NCC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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